molecular formula C16H20ClNO B11014469 (2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

(2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B11014469
M. Wt: 277.79 g/mol
InChI Key: IBDVNSRRCNVXAD-DHZHZOJOSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group and an ethylpiperidinyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-ethylpiperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the propenone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one
  • (2E)-3-(4-fluorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one
  • (2E)-3-(4-methylphenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various reactions, making the compound versatile in synthetic applications. Additionally, the ethylpiperidinyl group enhances its potential biological activity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C16H20ClNO/c1-2-15-5-3-4-12-18(15)16(19)11-8-13-6-9-14(17)10-7-13/h6-11,15H,2-5,12H2,1H3/b11-8+

InChI Key

IBDVNSRRCNVXAD-DHZHZOJOSA-N

Isomeric SMILES

CCC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCC1CCCCN1C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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